molecular formula C7H13NO3 B13550498 3-Methoxypiperidine-4-carboxylic acid

3-Methoxypiperidine-4-carboxylic acid

Cat. No.: B13550498
M. Wt: 159.18 g/mol
InChI Key: JXXPDNQTZFMPDU-UHFFFAOYSA-N
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Description

3-Methoxypiperidine-4-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a piperidine ring followed by methoxylation and carboxylation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. Techniques such as hydrogenation, cyclization, and amination are often employed in the synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Methoxypiperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biological pathways. For instance, it might inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

  • 1-(tert-butoxycarbonyl)-3-methoxypiperidine-4-carboxylic acid
  • 4-Piperidinecarboxylic acid, 3-methoxy-

Comparison: 3-Methoxypiperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different pharmacological activities and synthetic utility .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-methoxypiperidine-4-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-11-6-4-8-3-2-5(6)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)

InChI Key

JXXPDNQTZFMPDU-UHFFFAOYSA-N

Canonical SMILES

COC1CNCCC1C(=O)O

Origin of Product

United States

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